N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that optimize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s photophysical properties make it suitable for use in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It can be used as a molecular probe to study intracellular processes and interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and isopropyl groups contribute to its enhanced solubility and potential for selective enzyme inhibition, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C24H26N4O |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4O/c1-5-29-20-13-11-19(12-14-20)25-22-15-21(16(2)3)26-24-23(17(4)27-28(22)24)18-9-7-6-8-10-18/h6-16,25H,5H2,1-4H3 |
InChI Key |
OVDGQYFUTJQCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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